molecular formula C18H17N3O5 B2842602 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide CAS No. 941959-63-3

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2842602
CAS No.: 941959-63-3
M. Wt: 355.35
InChI Key: OPMDJWQIASXFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole heterocyclic core. The oxadiazole ring is substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 2 with a 3-methoxybenzamide moiety. This structure combines electron-rich aromatic systems (methoxy groups) with a rigid, planar oxadiazole ring, which is often associated with bioactivity in medicinal and agrochemical contexts.

A plausible method involves cyclization of a diacylhydrazide precursor under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the oxadiazole ring . Subsequent functionalization with methoxy groups may follow established acylation or nucleophilic substitution protocols.

The oxadiazole ring’s electron-deficient nature may facilitate interactions with enzymes or receptors, suggesting applications in antimicrobial, antifungal, or herbicidal contexts .

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-23-13-6-4-5-11(9-13)16(22)19-18-21-20-17(26-18)12-7-8-14(24-2)15(10-12)25-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMDJWQIASXFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide typically involves multiple steps. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under specific reaction conditions. The reaction conditions often involve the use of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between the target compound and analogs from the evidence:

Compound Name Core Structure Substituents Biological Activity Synthesis Method
Target Compound 1,3,4-Oxadiazole 3,4-Dimethoxyphenyl, 3-methoxybenzamide Hypothesized antifungal/herbicidal Cyclization of diacylhydrazide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, hydroxy-alkyl Metal chelation (N,O-bidentate ligand) Acylation of 3-methylbenzoyl chloride with amino alcohol
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Benzimidazole Varied benzaldehyde derivatives Antimicrobial Condensation of hydrazide with benzaldehydes
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Benzamide 2,4-Difluorophenyl, trifluoromethyl phenoxy Herbicide Multi-step functionalization

Key Observations

Core Heterocycle: The 1,3,4-oxadiazole in the target compound is smaller and more electron-deficient than the benzimidazole in ’s derivatives. This may enhance π-π stacking with aromatic residues in target proteins but reduce hydrogen-bonding capacity compared to benzimidazoles.

Substituent Effects :

  • Methoxy Groups : The target compound’s 3,4-dimethoxy and 3-methoxy substituents are electron-donating, increasing lipophilicity and possibly improving bioavailability compared to ’s methyl and hydroxy-alkyl groups.
  • Halogen vs. Methoxy : Diflufenican () uses 2,4-difluorophenyl and trifluoromethyl groups, which are electron-withdrawing. This contrast suggests the target compound may exhibit milder toxicity but reduced herbicidal potency due to weaker electrophilic interactions.

Biological Activity :

  • The hydroxy-alkyl group in ’s compound enables metal coordination, making it suitable for catalytic applications, whereas the target compound’s methoxy groups favor bioactivity in eukaryotic systems.
  • Benzimidazole derivatives () show antimicrobial activity due to their ability to intercalate DNA, a mechanism less likely for the oxadiazole-based target compound.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in and , requiring cyclization and acylation steps. Scalability may depend on optimizing dehydrating agents for oxadiazole formation.
  • Bioactivity Predictions : Compared to pesticidal benzamides in , the target compound’s methoxy groups may shift its mode of action from acetylcholinesterase inhibition (common in halogenated analogs) to tyrosine kinase or cytochrome P450 modulation.
  • Thermodynamic Stability : The oxadiazole ring’s resonance stabilization may enhance metabolic stability relative to benzimidazoles, which are prone to oxidative degradation.

Q & A

Basic: What synthetic methodologies are optimized for preparing N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide?

Answer:
The synthesis involves multi-step protocols, including:

  • Oxadiazole ring formation : Cyclization of hydrazide intermediates with reagents like POCl₃ or via coupling reactions using carbodiimides .
  • Substituent introduction : Methoxy and dimethoxyphenyl groups are incorporated via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring precise stoichiometric ratios and catalysts (e.g., Pd(PPh₃)₄) .
  • Yield optimization : Reaction conditions (e.g., anhydrous solvents, controlled temperatures (60–80°C), and inert atmospheres) are critical to achieve yields of 24–60%, as seen in structurally analogous oxadiazoles .
    Validation : Purity is confirmed via HPLC (>95%) and structural integrity by 1H^1H/13C^{13}C NMR and ESI-MS .

Advanced: How do structural modifications (e.g., methoxy positioning) influence bioactivity and target selectivity?

Answer:
The compound’s activity is highly structure-dependent:

  • Methoxy groups : The 3,4-dimethoxyphenyl moiety enhances π-π stacking with enzyme active sites (e.g., tyrosine kinases), while the 3-methoxybenzamide group improves solubility and membrane permeability .
  • Oxadiazole core : Acts as a bioisostere for carboxylate groups, enabling hydrogen bonding with residues in microbial targets (e.g., Staphylococcus aureus dihydrofolate reductase) .
    Comparative analysis : Analogues lacking a dimethoxyphenyl group (e.g., 4-acetyl derivatives) show reduced antimicrobial potency, highlighting the necessity of this substituent for target engagement .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity, while TLC monitors reaction progress .
  • Spectroscopy : 1H^1H NMR (e.g., δ 3.8–4.0 ppm for methoxy protons) and 13C^{13}C NMR (carbonyl signals at ~165 ppm) verify structural motifs. High-resolution MS validates molecular weight .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) with LC-MS identify hydrolytic susceptibility at the oxadiazole ring under acidic conditions .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer:
Discrepancies arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., MCF-7 vs. HeLa) affect IC₅₀ values .
  • Mechanistic promiscuity : The compound may target multiple pathways (e.g., microtubule disruption in cancer vs. folate synthesis inhibition in microbes) .
    Mitigation strategies :
    • Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
    • Use isoform-specific enzyme inhibitors (e.g., co-treatment with trimethoprim) to isolate pathways .

Advanced: What computational approaches guide SAR (Structure-Activity Relationship) studies for this compound?

Answer:

  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses with targets like β-tubulin (anticancer) or dihydrofolate reductase (antimicrobial) .
  • QSAR modeling : Hammett constants for methoxy substituents correlate with logP and IC₅₀ values, enabling predictive optimization .
  • MD simulations : Reveal stability of ligand-target complexes over 100 ns trajectories, highlighting critical interactions (e.g., hydrogen bonds with Ser84 in S. aureus DHFR) .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Low yields : Multi-step syntheses (e.g., cyclization and amidation) often result in cumulative losses; microwave-assisted synthesis improves efficiency .
  • Purification hurdles : Column chromatography is labor-intensive; switch to recrystallization (e.g., ethanol/water mixtures) for bulk production .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of hydrazide to acyl chloride) to minimize side reactions .

Advanced: How does the compound’s metabolic stability impact its pharmacokinetic profile?

Answer:

  • Microsomal assays : Hepatic microsome studies (human/rat) show rapid CYP450-mediated oxidation of the oxadiazole ring, reducing half-life (<2 hrs) .
  • Prodrug strategies : Masking the oxadiazole as a thioether (e.g., replacing oxygen with sulfur) enhances metabolic stability in vivo .
  • Plasma protein binding : >90% binding (measured via equilibrium dialysis) limits free drug availability, necessitating dose adjustments .

Basic: What in vitro models are recommended for initial bioactivity screening?

Answer:

  • Antimicrobial : Broth microdilution (CLSI M07-A10) against MRSA (ATCC 43300) and E. coli (ATCC 25922), with MIC determination .
  • Anticancer : NCI-60 cell line panel screening, followed by apoptosis assays (Annexin V/PI) in responsive lines (e.g., HCT-116) .
  • Toxicity : HepG2 cells for hepatotoxicity assessment via MTT assay .

Advanced: What strategies address solubility limitations in aqueous formulations?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (10:90 v/v) to achieve >1 mg/mL solubility .
  • Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) improve bioavailability by 3-fold in rat models .
  • Salt formation : Hydrochloride salts (via HCl gas treatment) enhance water solubility but require pH adjustment for stability .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

  • Cellular thermal shift assays (CETSA) : Confirm binding to putative targets (e.g., β-tubulin) by measuring protein thermal stability shifts post-treatment .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐₙ/kₒff) with purified enzymes (e.g., DHFR, KD < 100 nM) .
  • CRISPR knockouts : Ablate target genes (e.g., TUBB3) in cell lines to confirm loss of compound efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.